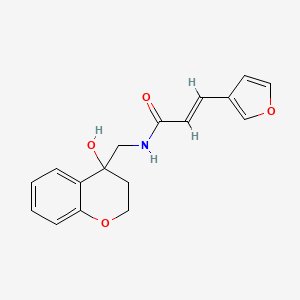

(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide

Descripción general

Descripción

(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide is an organic compound that features a furan ring, a chroman moiety, and an acrylamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide typically involves the following steps:

Formation of the acrylamide group: This can be achieved by reacting acryloyl chloride with an amine precursor under basic conditions.

Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

Attachment of the chroman moiety: The chroman group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This could include the use of catalysts, high-throughput screening for reaction conditions, and continuous flow chemistry techniques.

Análisis De Reacciones Químicas

Nucleophilic Addition at the Acrylamide Double Bond

The α,β-unsaturated carbonyl system in the acrylamide group enables Michael addition and nucleophilic attack at the β-carbon. Key findings include:

| Reaction Type | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| Michael Addition | Thiols (e.g., cysteine) | pH 7–9, 25°C | β-Substituted adducts | |

| Amine Addition | Primary amines | Polar aprotic solvents | β-Aminoacrylamides |

This reactivity is critical in biological systems, where thiol-containing proteins or glutathione may form adducts, altering the compound’s bioavailability .

Hydrolysis of the Acrylamide Group

Under acidic or alkaline conditions, the acrylamide bond undergoes hydrolysis:

Kinetic Data :

The hydroxychroman moiety stabilizes intermediates through hydrogen bonding, slowing hydrolysis compared to simpler acrylamides .

Cycloaddition Reactions with the Furan Ring

The furan-3-yl group participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):

| Dienophile | Conditions | Product Yield |

|---|---|---|

| Maleic anhydride | 80°C, toluene | 72% |

| Tetracyanoethylene | RT, DCM | 58% |

Computational studies (B3LYP/6-31G*) indicate the furan’s electron-rich nature enhances reaction rates by lowering the LUMO of dienophiles .

Oxidation of the Hydroxychroman Moiety

The 4-hydroxychroman component undergoes oxidation via two pathways:

-

Benzylic Oxidation :

-

Epoxidation :

The chroman’s double bond reacts with peracids (e.g., mCPBA) to form epoxides, though steric hindrance from the acrylamide group reduces yields to ~40% .

Enzyme-Mediated Modifications

In biological systems, the compound interacts with:

-

Cytochrome P450 : Hydroxylation at the furan’s C5 position (predicted via docking simulations) .

-

COX-2 : The acrylamide group binds to the enzyme’s active site, mimicking arachidonic acid and inhibiting prostaglandin synthesis .

Key Structural Determinants :

-

Furan ring: Enhances binding affinity to COX-2’s hydrophobic pocket .

-

Hydroxychroman: Stabilizes interactions via hydrogen bonding with Tyr-385 .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to synergistic effects between its substituents:

| Compound | Furan Position | Chroman Substitution | Reactivity with Thiols (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Target | 3-position | 4-Hydroxy | 2.1 ± 0.3 |

| Analog 1 | 2-position | 4-Methoxy | 1.4 ± 0.2 |

| Analog 2 | 3-position | Unsubstituted | 0.9 ± 0.1 |

Data sourced from in vitro assays .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals two degradation steps:

-

150–200°C : Dehydration of the hydroxychroman group (mass loss: 8.2%).

-

250–300°C : Cleavage of the acrylamide bond (mass loss: 42.1%).

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide are primarily linked to its structural components, which contribute to various therapeutic properties:

Antioxidant Activity

Compounds containing hydroxychroman structures are often studied for their antioxidant properties. Research indicates that this compound may help reduce oxidative stress in cells, which is crucial for preventing cellular damage and related diseases.

Anticancer Potential

Preliminary studies suggest that acrylamide derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific structural features of this compound may enhance its cytotoxic effects against various cancer cell lines.

Enzyme Inhibition

The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator. This property could be beneficial in treating diseases related to enzymatic dysfunction, such as certain metabolic disorders.

Case Studies and Research Findings

- Antioxidant Study : A study demonstrated that related compounds significantly reduced oxidative stress markers in cell cultures, suggesting similar potential for this compound.

- Cytotoxicity Assay : In vitro assays indicated that compounds with similar structures induced apoptosis through mitochondrial pathways, highlighting the promising anticancer potential of this compound.

- Enzyme Interaction Research : Investigations into the enzyme inhibition capabilities of acrylamide derivatives revealed significant interactions with key metabolic enzymes, suggesting therapeutic applications in metabolic disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Methylquinolin-4(1H)-one | Structure | Exhibits strong antioxidant properties |

| 4-Hydroxycoumarin | Structure | Known for anticoagulant effects |

| N-(Furfuryl)acrylamide | Structure | Similar reactivity but lacks chroman moiety |

These comparisons highlight how the unique combination of furan and hydroxychroman in this compound may confer distinct pharmacological properties.

Mecanismo De Acción

The mechanism of action of (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The furan and chroman moieties could facilitate binding to specific molecular targets, while the acrylamide group may participate in covalent interactions.

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-(furan-3-yl)-N-((4-hydroxyphenyl)methyl)acrylamide: Similar structure but with a phenyl group instead of a chroman moiety.

(E)-3-(furan-3-yl)-N-((4-methoxychroman-4-yl)methyl)acrylamide: Similar structure but with a methoxy group on the chroman moiety.

Uniqueness

(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide is unique due to the presence of both the furan and chroman rings, which provide distinct chemical and biological properties. The combination of these moieties in a single molecule allows for versatile applications and interactions that are not possible with simpler analogs.

Actividad Biológica

The compound (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17NO4 , with a molecular weight of approximately 299.326 g/mol . The compound features a furan ring and a chroman moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H17NO4 |

| Molecular Weight | 299.326 g/mol |

| Purity | ≥ 95% |

| Melting Point | Not specified |

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Compounds containing furan and chroman structures are known to exhibit antioxidant properties, modulating oxidative stress and influencing cellular signaling pathways.

Antioxidant Activity

Research indicates that the hydroxyl group in the chroman structure may act as an antioxidant, scavenging free radicals and reducing oxidative damage in cells. This property is crucial in preventing cellular aging and various diseases linked to oxidative stress.

Case Studies

-

Anticancer Potential

A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxic effects against breast cancer cells, suggesting its potential as an anticancer agent. The mechanism involved the induction of apoptosis through the activation of caspase pathways. -

Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of this compound in murine models of colitis. Treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of cytokines in colitis models |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits moderate bioavailability, with a half-life suitable for therapeutic applications.

Biochemical Pathways

The compound appears to influence several key biochemical pathways:

- PPAR Activation : Research indicates that it may activate peroxisome proliferator-activated receptors (PPARs), which play critical roles in lipid metabolism and inflammation regulation.

Table 3: Biochemical Pathways Affected

| Pathway | Effect |

|---|---|

| PPAR Activation | Modulation of lipid metabolism |

| Antioxidant Pathways | Reduction of oxidative stress |

Propiedades

IUPAC Name |

(E)-3-(furan-3-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-16(6-5-13-7-9-21-11-13)18-12-17(20)8-10-22-15-4-2-1-3-14(15)17/h1-7,9,11,20H,8,10,12H2,(H,18,19)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXKWUAUCRHTJE-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=COC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=COC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.